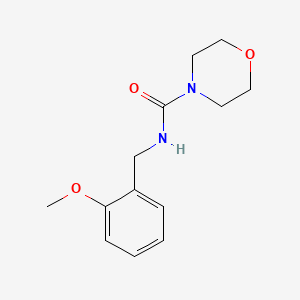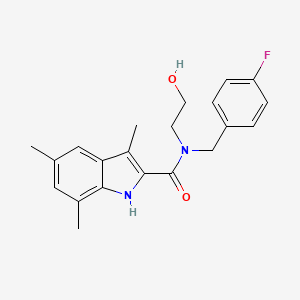![molecular formula C14H18N2O3 B5507872 2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)
2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a family of pyrazole derivatives, notable for their diverse chemical and biological properties. Pyrazole derivatives have been extensively studied for their potential applications in various fields, including pharmacology, agriculture, and as materials in chemical industries. The specific compound , due to its unique structural features including the dimethoxyphenyl group and pyrazolone core, draws attention for specialized chemical studies and applications.
Synthesis Analysis
The synthesis of similar pyrazole derivatives typically involves strategies such as 3+2 annulation methods or cyclocondensation reactions of β-keto esters with hydrazines. For example, a direct synthesis route has been described for substituted pyrazoles through a cyclocondensation reaction, which could be analogous to the synthesis of the specified compound (Naveen et al., 2021).
科学的研究の応用
Antioxidant and Antimicrobial Properties
- Research has demonstrated that novel pyrazole derivatives, including those with dimethoxyphenyl groups, exhibit potential as antimicrobial and anticancer agents. These compounds show good to excellent antimicrobial activity, indicating their utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Another study highlighted the synthesis and characterization of a pyrazole derivative for its antioxidant properties. This underscores the potential use of such compounds in developing treatments or supplements that combat oxidative stress (Naveen et al., 2021).
Structural and Chemical Analysis
- The annular tautomerism of curcuminoid NH-pyrazoles, including compounds with dimethoxyphenyl groups, was explored through X-ray crystallography and NMR spectroscopy. This research provides insights into the structural dynamics of pyrazoles, which is crucial for designing compounds with specific biological or chemical properties (Cornago et al., 2009).
Synthesis and Characterization Techniques
- Studies focusing on the synthesis, characterization, and crystal structure analysis of novel pyrazole derivatives offer foundational knowledge for the development of compounds with tailored properties for various applications, from materials science to drug development (Viveka et al., 2016).
Potential Therapeutic Applications
- Pyrazole derivatives are being evaluated for their cytotoxic activities, indicating their potential use in cancer treatment. Research in this area focuses on the development of compounds that can effectively target cancer cells with minimal side effects (Deady et al., 2003).
Material Science Applications
- The development of pyrazole-based photoinitiators for polymerization processes is another area of application. These compounds can initiate polymerization under specific conditions, making them valuable in materials science for creating polymers with desired properties (Wang et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-9-13(17)16(15-10)8-7-11-5-4-6-12(18-2)14(11)19-3/h4-6H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJTWGZEJMNHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)
![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)
![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

